molecular formula C21H17F3N4O4S2 B2897962 Ethyl 4-(2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate CAS No. 392293-25-3

Ethyl 4-(2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Cat. No. B2897962
M. Wt: 510.51
InChI Key: OYAPDQNVROVUIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C21H17F3N4O4S2 and its molecular weight is 510.51. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-(2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

Research in synthetic chemistry has led to the development of numerous compounds incorporating thiadiazole moieties, which are known for their varied biological activities. For instance, the synthesis of new heterocycles, including thiadiazole derivatives, has been explored for potential insecticidal properties against Spodoptera littoralis, highlighting the versatility of thiadiazole compounds in developing pest control agents (Fadda et al., 2017). Additionally, thiadiazole ring opening under the action of bases has been studied, revealing interesting pathways for synthesizing novel compounds with potential applications in materials science and pharmaceuticals (Maadadi et al., 2017).

Potential Biological Activities

Compounds featuring thiadiazole and related heterocyclic structures have been extensively studied for their antimicrobial and anticancer properties. New quinazolines with potential antimicrobial activities have been synthesized, indicating the role of such compounds in developing new antibiotics and antifungal agents (Desai et al., 2007). Moreover, benzothiazolyl substituted iminothiazolidinones and benzamido-oxothiazolidines were identified as potent aldose reductase inhibitors, suggesting their utility in managing diabetic complications (Saeed et al., 2014).

Chemical Reactions and Transformations

The study of chemical reactions involving thiadiazole derivatives has unveiled various synthetic pathways and transformations. For example, reactions with hydrazonoyl halides led to the synthesis of 1,3,4-thiadiazoles, selenadiazoles, and triazolopyrimidines with anticancer activity, showcasing the synthetic flexibility of thiadiazole derivatives in medicinal chemistry (Abdelall et al., 2010).

Safety And Hazards

Without specific studies or data on the compound, it’s difficult to provide accurate information on its safety and hazards. As with any chemical compound, appropriate safety measures should be taken when handling it, and its disposal should comply with local regulations.


Future Directions

The future research of this compound would likely involve further exploration of its potential biological activities, understanding its mechanism of action, and optimizing its synthesis process. It’s also crucial to conduct safety and hazard assessments.


Please note that this is a general analysis based on the structural components of the compound. For a comprehensive analysis, more specific information or studies related to the compound are needed.


properties

IUPAC Name

ethyl 4-[[2-[[5-[[3-(trifluoromethyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O4S2/c1-2-32-18(31)12-6-8-15(9-7-12)25-16(29)11-33-20-28-27-19(34-20)26-17(30)13-4-3-5-14(10-13)21(22,23)24/h3-10H,2,11H2,1H3,(H,25,29)(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAPDQNVROVUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.